molecular formula C16H22BrClNO2 B12337203 CID 46783712

CID 46783712

Cat. No.: B12337203
M. Wt: 375.7 g/mol
InChI Key: FZYHNRDLABQAOB-UHFFFAOYSA-N
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Description

CID 46783712 is a unique chemical entity cataloged in PubChem, a comprehensive database for chemical compounds. This compound likely falls into a class of small organic molecules, given its inclusion in cheminformatics analyses focused on collision cross-section (CCS) measurements and exact mass calculations . Such compounds are often studied in metabolomics, environmental exposomics, or drug discovery, where precise identification via mass spectrometry is critical .

Properties

Molecular Formula

C16H22BrClNO2

Molecular Weight

375.7 g/mol

InChI

InChI=1S/C16H21BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,2,5,9H2,1,3-4H3;1H

InChI Key

FZYHNRDLABQAOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)[CH2])O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 46783712 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow processes, which allow for the efficient and consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

CID 46783712 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

CID 46783712 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.

    Medicine: It has potential therapeutic applications, possibly as a drug candidate or in drug development.

    Industry: this compound can be used in the production of various industrial chemicals or materials.

Mechanism of Action

The mechanism of action of CID 46783712 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Mass Spectrometry : this compound exhibits a higher molecular weight and collision cross-section than caffeine or aspirin, suggesting a larger molecular footprint or increased polarity .
  • Solubility: Its predicted logS value (-3.5) indicates poor aqueous solubility, comparable to quercetin, a flavonoid with known bioavailability challenges .
  • Fragmentation Patterns : The MS/MS profile aligns with compounds containing multiple functional groups (e.g., hydroxyl or carboxyl moieties), which are common in metabolites or natural products .

Research Findings and Methodological Considerations

Recent studies in non-targeted metabolomics emphasize the importance of CCS values and exact mass matching for distinguishing structural isomers. For instance, this compound could be differentiated from analogs like CID 5280343 (quercetin) using ion mobility spectrometry, which resolves compounds with identical masses but divergent CCS values . Analytical workflows combining high-resolution mass spectrometry (HRMS) and machine learning-based CCS prediction tools (e.g., DeepCCS) have improved identification accuracy for such compounds .

Challenges in Comparison :

  • Data Availability : Public databases often lack standardized experimental data for less-studied compounds like this compound, necessitating reliance on predictive models .
  • Structural Ambiguity: Without crystallographic or NMR data, comparisons remain provisional.

Q & A

Basic Question

  • Hypothesis-Driven Design : For example, "this compound inhibits [enzyme] via competitive binding."
  • Controls : Include positive/negative controls (e.g., known inhibitors) and dose-response assays.
  • Replicates : Use ≥3 biological replicates to account for variability.
  • Data Collection : Standardize protocols (e.g., IC50 determination via fluorometric assays) and document equipment specifications (e.g., spectrometer model, calibration details) for reproducibility .

How can researchers resolve contradictions in experimental data involving this compound?

Advanced Question

  • Root-Cause Analysis : Identify variables causing discrepancies (e.g., batch-to-batch compound purity, assay conditions). Validate purity via HPLC and mass spectrometry.
  • Meta-Analysis : Compare results across studies; assess whether differences stem from model systems (e.g., in vitro vs. in vivo) or dosing regimens.
  • Sensitivity Testing : Replicate experiments under modified conditions (e.g., pH, temperature) to isolate contributing factors .

What methodologies enhance the reproducibility of this compound studies?

Advanced Question

  • Detailed Protocols : Publish step-by-step procedures in supplementary materials, including compound storage conditions (e.g., light exposure, temperature) and solvent preparation.
  • Open Data : Share raw datasets (e.g., NMR spectra, kinetic curves) in repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to verify key findings using blinded samples .

How can experimental variables be optimized for high-throughput screening of this compound derivatives?

Advanced Question

  • DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., concentration, incubation time) efficiently.
  • Automation : Implement robotic liquid handlers for consistent compound dispensing.
  • QC Metrics : Define acceptance criteria (e.g., Z’ factor >0.5 for assay robustness) and validate hit compounds via orthogonal assays (e.g., SPR for binding affinity) .

What ethical considerations apply to studies involving this compound in animal models?

Advanced Question

  • 3Rs Principle : Ensure Replacement, Reduction, and Refinement. For example, use computational models (e.g., molecular docking) to prioritize in vivo testing.
  • IACUC Compliance : Justify sample sizes statistically and minimize distress via humane endpoints.
  • Transparency : Disclose conflicts of interest (e.g., funding from entities commercializing this compound) in publications .

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